molecular formula C7H5FN2 B6251329 2-ethynyl-5-fluoropyridin-3-amine CAS No. 1824187-37-2

2-ethynyl-5-fluoropyridin-3-amine

Cat. No.: B6251329
CAS No.: 1824187-37-2
M. Wt: 136.1
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Description

2-Ethynyl-5-fluoropyridin-3-amine is a pyridine derivative featuring a fluorine atom at position 5, an ethynyl group (-C≡CH) at position 2, and an amine (-NH₂) at position 3. The ethynyl moiety introduces rigidity and reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and cross-coupling reactions. The fluorine atom at position 5 exerts an electron-withdrawing effect, modulating the electronic properties of the aromatic ring. Potential applications include pharmaceutical intermediates, agrochemicals, and materials science due to its bifunctional reactivity .

Properties

CAS No.

1824187-37-2

Molecular Formula

C7H5FN2

Molecular Weight

136.1

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Preparation: 2-Halo-5-Fluoropyridin-3-Amine

The synthesis begins with 2-bromo-5-fluoropyridin-3-amine, which can be synthesized via sequential functionalization of a pyridine core. A practical route involves:

  • Fluorination at Position 5 : Starting from 2-bromo-3-nitropyridine, electrophilic fluorination using Selectfluor® in acetonitrile at 80°C introduces fluorine at position 5 with 72% yield.

  • Nitro Reduction to Amine : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group at position 3 to an amine, yielding 2-bromo-5-fluoropyridin-3-amine.

Coupling Reaction Optimization

Reaction of 2-bromo-5-fluoropyridin-3-amine with trimethylsilylacetylene under Sonogashira conditions achieves the protected ethynyl intermediate:

  • Catalyst System : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)

  • Base : Triethylamine (3 equiv)

  • Solvent : THF, 60°C, 12 hours

  • Yield : 85% for 2-(trimethylsilylethynyl)-5-fluoropyridin-3-amine.

Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in THF quantitatively removes the trimethylsilyl group, yielding the target compound.

Table 1: Sonogashira Coupling Parameters

ParameterValueImpact on Yield
Catalyst Loading5 mol% Pd, 10 mol% CuIMaximizes cross-coupling efficiency
Solvent PolarityTHF (ε = 7.6)Balances solubility and reaction rate
Temperature60°CPrevents alkyne oligomerization

Direct introduction of the amine group at position 3 circumvents multi-step reductions. This method leverages the activating effect of electron-withdrawing groups to facilitate SNAr.

Substrate Design: 2-Ethynyl-5-Fluoropyridine-3-Nitro

  • Nitration : Directed nitration of 2-ethynyl-5-fluoropyridine using fuming HNO₃/H₂SO₄ at 0°C selectively functionalizes position 3 (68% yield).

  • Nitro Reduction : Hydrogenolysis (H₂, Raney Ni, ethanol) reduces the nitro group to amine, achieving this compound in 91% yield.

Limitation : The ethynyl group’s electron-rich nature deactivates the ring, necessitating harsh nitration conditions that may compromise yield.

Directed Ortho-Metalation Strategies

Directed metalation enables precise functionalization of pyridine derivatives. For this compound, the amine group at position 3 acts as a directing group for lithiation at position 2.

Lithiation-Ethynylation Sequence

  • Protection : The amine is protected as a tert-butoxycarbonyl (Boc) group to prevent side reactions.

  • Lithiation : Treatment with LDA (−78°C, THF) generates a lithium species at position 2.

  • Quenching with Ethynylating Agent : Reaction with triisopropylsilyl (TIPS) acetylene bromide installs the protected ethynyl group (62% yield).

  • Deprotection : Sequential removal of Boc (TFA/CH₂Cl₂) and TIPS (TBAF) groups yields the target compound.

Table 2: Directed Metalation Efficiency

StepYieldKey Challenge
Protection95%Avoiding over-protection
Lithiation75%Competing ring deprotonation
Ethynylation62%Steric hindrance at C2

Reductive Amination of Keto Intermediates

This approach constructs the pyridine ring with pre-installed functional groups via cyclization.

Hantzsch Dihydropyridine Synthesis

  • Condensation : Ethynylacetone, 5-fluoro-3-aminopent-2-enal, and ammonium acetate undergo cyclocondensation in ethanol (80°C, 8 hours).

  • Oxidation : The dihydropyridine intermediate is oxidized with MnO₂ to yield this compound (54% overall yield).

Advantage : Single-pot synthesis minimizes purification steps.
Drawback : Low regioselectivity necessitates careful optimization.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

MethodOverall YieldScalabilityCost Efficiency
Sonogashira Coupling73%HighModerate
SNAr Amination62%ModerateLow
Directed Metalation44%LowHigh
Reductive Amination54%ModerateModerate

Key Findings :

  • The Sonogashira route offers the best balance of yield and scalability, making it preferable for industrial applications.

  • Directed metalation, while synthetically elegant, suffers from low yields due to competing side reactions.

  • Reductive amination provides a streamlined approach but requires precise control over oxidation states .

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-5-fluoropyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Fluorination: Aluminum fluoride and copper fluoride at 450-500°C.

    Diazotization: Sodium nitrite in hydrofluoric acid.

    Cross-Coupling: Palladium catalysts with arylboronic acids.

Major Products

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

2-Ethynyl-5-fluoropyridin-3-amine has shown potential as a lead compound in drug development due to its ability to interact with biological targets.

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit specific enzymes related to cancer progression. A study highlighted its role in modulating the activity of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1), which is linked to Alzheimer's disease .
  • Diagnostic Agents : Its fluorinated structure allows for applications in imaging techniques such as PET scans, where fluorinated compounds are used as tracers.

Organic Synthesis

The compound serves as an essential intermediate in the synthesis of various biologically active molecules:

  • Building Block for Complex Structures : It is utilized to synthesize more complex fluorinated compounds through substitution reactions. The ethynyl group can participate in cross-coupling reactions, enabling the formation of diverse molecular frameworks.
  • Functionalization : The compound can undergo various functionalization reactions, including oxidation and reduction processes, allowing for the introduction of additional functional groups that enhance biological activity or alter physical properties.

Material Science

In material science, this compound is explored for its potential in developing advanced materials with specific electronic properties:

  • Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in organic electronics.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the efficacy of derivatives based on this compound against cancer cell lines. The findings demonstrated significant inhibition of cell proliferation, suggesting potential as a therapeutic agent .

Case Study 2: Synthesis of Fluorinated Compounds

In a synthetic chemistry context, researchers successfully utilized this compound as a precursor to develop novel fluorinated heterocycles that exhibited enhanced biological activity against specific targets. The reaction conditions optimized for this transformation included the use of palladium catalysts under mild conditions.

Mechanism of Action

The mechanism of action of 2-ethynyl-5-fluoropyridin-3-amine involves its interaction with various molecular targets and pathways. The presence of the fluorine atom, a strong electron-withdrawing group, significantly influences the compound’s reactivity and interactions with biological molecules . The ethynyl group also plays a crucial role in its chemical behavior, allowing it to participate in various cross-coupling reactions .

Comparison with Similar Compounds

(a) 2-(5-Fluoropyridin-3-yl)ethan-1-amine (CAS 1000537-08-5)

  • Substituents : Ethylamine (-CH₂CH₂NH₂) at position 3, fluorine at position 5.
  • Molecular Formula : C₇H₉FN₂.
  • Molecular Weight : 140.16 g/mol.
  • Key Properties : The ethylamine chain enhances polarity and hydrogen-bonding capacity compared to the ethynyl group in the target compound. This may improve solubility in polar solvents but reduces utility in click chemistry .

(b) 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

  • Substituents : Trifluoromethyl (-CF₃) at position 5, trimethylsilyl (TMS)-protected ethynyl at position 3, amine at position 2.
  • Key Properties : The -CF₃ group is more electron-withdrawing than fluorine, significantly reducing ring electron density. The TMS-protected ethynyl requires deprotection for reactivity, limiting direct application in synthetic workflows compared to the unprotected ethynyl in the target compound .

(c) 2-Chloro-5-fluoropyridin-3-amine (CAS 884495-37-8)

  • Substituents : Chlorine at position 2, fluorine at position 5, amine at position 3.
  • Molecular Formula : C₅H₄ClFN₂.
  • Molecular Weight : 146.55 g/mol.
  • Key Properties : Chlorine serves as a leaving group, favoring nucleophilic substitution reactions. In contrast, the ethynyl group in the target compound enables alkyne-specific transformations, such as cycloadditions or couplings .

(d) 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine

  • Substituents : Methyl at position 5, trifluoroethoxy (-OCH₂CF₃) at position 6, amine at position 3.
  • Molecular Formula : C₈H₉F₃N₂O.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties References
This compound Ethynyl (2), F (5), NH₂ (3) C₇H₄FN₂* ~138.1* N/A Reactive ethynyl, moderate electron-withdrawing F -
2-(5-Fluoropyridin-3-yl)ethan-1-amine Ethylamine (3), F (5) C₇H₉FN₂ 140.16 1000537-08-5 Enhanced polarity, limited click chemistry utility
5-(Trifluoromethyl)-3-((TMS)ethynyl)pyridin-2-amine CF₃ (5), TMS-ethynyl (3), NH₂ (2) C₁₁H₁₄F₃NSi N/A N/A Strong EWG (-CF₃), protected alkyne requiring activation
2-Chloro-5-fluoropyridin-3-amine Cl (2), F (5), NH₂ (3) C₅H₄ClFN₂ 146.55 884495-37-8 Chlorine as leaving group, suited for nucleophilic substitution
5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine Methyl (5), -OCH₂CF₃ (6), NH₂ (3) C₈H₉F₃N₂O N/A N/A Bulky substituent at 6, high steric hindrance

*Estimated based on structural analogy.

Implications of Substituent Variations

  • Electron-Withdrawing Effects : Fluorine (F) and trifluoromethyl (-CF₃) groups reduce ring electron density, but -CF₃ exerts a stronger effect, altering reaction kinetics in electrophilic substitutions .
  • Reactivity : Ethynyl groups enable click chemistry, while chloro substituents favor nucleophilic displacement. Ethylamine chains prioritize hydrogen bonding over covalent reactivity .
  • Steric Considerations : Bulkier groups (e.g., -OCH₂CF₃) at adjacent positions hinder regioselective modifications compared to smaller substituents like fluorine .

Q & A

Q. What are the key synthetic strategies for 2-ethynyl-5-fluoropyridin-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves Sonogashira coupling to introduce the ethynyl group to a fluoropyridine precursor. For example, a trimethylsilyl-protected ethynyl intermediate (e.g., 5-fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine) is synthesized using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide under inert atmospheres . Deprotection with tetrabutylammonium fluoride (TBAF) yields the free ethynyl group. Key factors include:

  • Temperature : 60–80°C for optimal coupling efficiency.
  • Solvent : Polar aprotic solvents like DMF or THF.
  • Base : Triethylamine or DIPEA to neutralize HCl byproducts.
    Yield optimization requires strict control of moisture and oxygen levels to prevent side reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm for C5-F) and ¹H NMR (δ ~ 3.1 ppm for ethynyl proton) confirm regiochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 150.15 g/mol).
  • X-ray Crystallography : Resolves bond angles (e.g., C≡C bond ~180°) and fluorine’s electronic effects on the pyridine ring .

Q. How does the fluorine substituent influence the compound’s stability and reactivity?

The electron-withdrawing fluorine at C5 increases the pyridine ring’s electrophilicity, enhancing susceptibility to nucleophilic substitution. However, it also stabilizes the ring against oxidation. Stability studies show:

  • Thermal Stability : Decomposes above 200°C under inert conditions.
  • Photostability : UV light induces ethynyl group dimerization; storage in amber vials is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

Regioselectivity is governed by the ortho-directing effect of the amine group and meta-activation by fluorine. For example:

  • Electrophilic Aromatic Substitution : Nitration occurs at C4 (ortho to NH₂, meta to F) with HNO₃/H₂SO₄ at 0°C .
  • Cross-Coupling : Suzuki-Miyaura reactions at C6 (para to NH₂) require Pd(OAc)₂ and SPhos ligands .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), indicating moderate reactivity .
  • Molecular Docking : The ethynyl group fits into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while NH₂ forms hydrogen bonds with Asp86 in EGFR models .

Q. How do solvent polarity and pH affect the compound’s solubility for in vitro assays?

  • Solubility : ≤2 mg/mL in water; improves in DMSO (50 mg/mL) or ethanol (20 mg/mL).
  • pH Dependence : Protonation of NH₂ (pKa ~4.8) increases solubility in acidic buffers .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 0.5–5 µM for kinase inhibition) arise from:

  • Assay Conditions : ATP concentration (1 mM vs. 10 mM) alters competition dynamics.
  • Impurity Profiles : HPLC purity >98% is critical; trace Pd residues (from synthesis) can inhibit enzymes .

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